3-(3-Fluorophenyl)-4-fluorobenzoic acid
Description
3-(3-Fluorophenyl)-4-fluorobenzoic acid is a fluorinated aromatic compound featuring a benzoic acid core substituted with fluorine atoms at the 4-position of the benzene ring and the 3-position of an attached phenyl group. The strategic placement of fluorine atoms enhances its physicochemical properties, including acidity, lipophilicity, and metabolic stability, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-fluoro-3-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVPUUPVPKVUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673355 | |
| Record name | 3',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214363-82-2 | |
| Record name | 3',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-4-fluorobenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using high-purity starting materials, efficient catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-(3-Fluorophenyl)-4-fluorobenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Functional Group Modifications
Biological Activity
3-(3-Fluorophenyl)-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by two fluorine substituents on a benzene ring, which enhances its lipophilicity and reactivity. The presence of these fluorine atoms significantly influences the compound's interaction with biological targets, making it a subject of interest in drug design and development.
Synthesis
The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction , a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
- Catalyst : Palladium
- Base : Potassium carbonate
- Solvent : Toluene or ethanol
- Temperature : 80°C to 120°C
This method allows for the efficient production of the compound with high yield and purity, suitable for further biological evaluations.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological macromolecules. The fluorine atoms enhance the compound's capacity to form strong hydrogen bonds, influencing protein-ligand interactions and potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives of fluorinated benzoic acids, including this compound. The compound has shown promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effective antibacterial activity. For instance, it exhibited significant inhibition against Acinetobacter baumannii, a pathogen known for its resistance to multiple drugs .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | <50 | Acinetobacter baumannii |
| Other Fluorinated Derivatives | Varies | Various Gram-positive/negative bacteria |
Cytotoxicity Studies
In cytotoxicity evaluations against human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer), this compound demonstrated low toxicity profiles at concentrations above 100 µM, suggesting a favorable safety margin for therapeutic applications .
Case Studies
- Enzyme Inhibition : A study investigated the compound's role in inhibiting specific enzymes involved in inflammatory pathways. The results indicated that it could effectively reduce enzyme activity, suggesting potential anti-inflammatory properties.
- Protein-Ligand Interactions : Molecular docking studies have shown that this compound binds effectively to target proteins, which may lead to the development of selective inhibitors for therapeutic applications in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
